An In-Depth Technical Guide to Bis(aminomethyl)norbornane: Structure, Properties, and Applications
An In-Depth Technical Guide to Bis(aminomethyl)norbornane: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(aminomethyl)norbornane is a cycloaliphatic diamine characterized by a rigid, sterically hindered bicyclo[2.2.1]heptane (norbornane) core. This unique three-dimensional structure sets it apart from linear or aromatic diamines, imparting a range of desirable properties to the materials and molecules in which it is incorporated. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and diverse applications of bis(aminomethyl)norbornane, with a focus on its role in advanced materials and as a building block in medicinal chemistry.
Chemical Structure and Isomerism
The fundamental structure of bis(aminomethyl)norbornane consists of a norbornane skeleton with two aminomethyl (-CH₂NH₂) groups attached. The CAS number for the mixture of isomers is 56602-77-8, with a molecular formula of C₉H₁₈N₂ and a molecular weight of approximately 154.26 g/mol .[1]
The placement of the aminomethyl groups on the norbornane ring leads to various isomers, primarily the 2,5- and 2,6-isomers. Furthermore, each of these positional isomers can exist as stereoisomers, designated as endo or exo. The endo position is syn (closer) to the longest bridge of the bicyclic system, while the exo position is anti (further away).[2] This results in the potential for endo,endo, exo,exo, and endo,exo configurations. The commercially available product is typically a mixture of these isomers.[3] The specific isomer ratio can significantly influence the physical and chemical properties of the substance and the performance of the resulting polymers.
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=643534&t=l"]; "2,5-bis(aminomethyl)norbornane"; } caption: "2,5-Bis(aminomethyl)norbornane Structure"
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=138407&t=l"]; "2,6-bis(aminomethyl)norbornane"; } caption: "2,6-Bis(aminomethyl)norbornane Structure"
Physicochemical Properties
Bis(aminomethyl)norbornane is a colorless to light yellow liquid at room temperature.[4] Its rigid bicyclic structure results in distinct physical properties compared to linear aliphatic diamines.
| Property | Value | Reference(s) |
| Appearance | Colorless to almost colorless clear liquid | [5] |
| Molecular Formula | C₉H₁₈N₂ | [1] |
| Molecular Weight | 154.26 g/mol | |
| CAS Number | 56602-77-8 (mixture of isomers) | [1] |
| Boiling Point | 259 °C at 101,325 Pa | [4] |
| Density | 1.00 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.51 | [5] |
| Vapor Pressure | 21 Pa at 25 °C | [4] |
| Water Solubility | 1000 g/L | [4] |
Synthesis of Bis(aminomethyl)norbornane
Two primary industrial routes are employed for the synthesis of bis(aminomethyl)norbornane:
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Hydrogenation of Dicyanonorbornane: This is a widely used method that involves the catalytic hydrogenation of a mixture of 2,5- and 2,6-dicyanonorbornane. The dicyanonorbornane precursor is typically produced through the hydrocyanation of cyanonorbornene. The subsequent reduction of the nitrile groups to primary amines is achieved using catalysts such as palladium or nickel. The reaction conditions, including temperature, pressure, and catalyst choice, can influence the final isomer ratio.
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Direct Aminomethylation of Norbornene: This approach involves the reaction of norbornene with formaldehyde and ammonia, followed by a hydrogenation step. This method is advantageous for its directness and can offer high selectivity for substitution at the 2 and 5 positions of the norbornane ring.
Asymmetric Synthesis
For applications in asymmetric catalysis, the synthesis of enantiomerically pure isomers of bis(aminomethyl)norbornane is crucial. A common strategy involves the desymmetrization of a meso starting material, such as endo-2,3-norbornene dicarboxylate anhydride. This is typically achieved through a nucleophilic ring-opening reaction with a chiral auxiliary, followed by a series of transformations to convert the functional groups into aminomethyl moieties.
Applications in Advanced Materials
The rigid and bulky structure of bis(aminomethyl)norbornane is a key attribute that is exploited in the development of high-performance polymers.
Epoxy Resin Curing Agent
Bis(aminomethyl)norbornane, often referred to as norbornanediamine (NBDA), is an effective curing agent for epoxy resins. Its cycloaliphatic nature contributes to the creation of densely cross-linked networks, resulting in cured epoxy systems with:
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Enhanced Thermal Stability: The rigid norbornane backbone restricts the thermal motion of the polymer chains, leading to a higher glass transition temperature (Tg) and improved heat resistance compared to systems cured with more flexible aliphatic amines.
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Superior Mechanical Properties: The high crosslink density imparts excellent hardness, stiffness, and mechanical strength to the cured resin.
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Good Chemical Resistance: The stable, saturated bicyclic structure contributes to the durability and resistance of the cured epoxy to water and various chemicals.
Monomer for Polyamides and Polyimides
When used as a diamine monomer in the synthesis of polyamides and polyimides, bis(aminomethyl)norbornane introduces its characteristic rigidity into the polymer backbone. This has several significant consequences for the properties of the resulting polymers:
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High Glass Transition Temperature (Tg): The restricted chain mobility leads to amorphous polymers with high Tg values. For example, fully nonaromatic polyimides derived from bis(aminomethyl)norbornane and cycloaliphatic dianhydrides can exhibit glass transition temperatures exceeding 290°C.[2]
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Excellent Thermal Stability: Polymers containing the bis(aminomethyl)norbornane moiety generally show high thermal stability, with 5% weight loss temperatures (Td5%) often around 450°C.[2]
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Amorphous Nature and Optical Clarity: The non-planar, alicyclic structure of the norbornane unit disrupts polymer chain packing and crystallization. This results in amorphous materials that are often transparent, making them suitable for optical applications.
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Improved Mechanical Performance: The rigid norbornane unit directly influences the mechanical properties, leading to high-strength and high-modulus materials.[6]
Applications in Medicinal Chemistry and Catalysis
Beyond materials science, the unique three-dimensional scaffold of bis(aminomethyl)norbornane makes it a valuable building block in other areas of chemistry.
Medicinal Chemistry
The norbornane core provides a non-aromatic, conformationally restricted scaffold that can be used to explore novel chemical space in drug design. This allows for a departure from the often flat architectures of many drug molecules, potentially leading to new and improved pharmacological profiles.
Ligands for Asymmetric Catalysis
The two primary amine groups of bis(aminomethyl)norbornane can be readily functionalized to create chiral ligands for asymmetric catalysis. When complexed with transition metals, the rigid norbornane backbone creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol in a variety of chemical transformations.
Experimental Protocols
Illustrative Synthesis of a Polyamide from Bis(aminomethyl)norbornane and an Aromatic Dicarboxylic Acid (General Procedure)
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Monomer Preparation: Ensure both bis(aminomethyl)norbornane (as a mixture of isomers) and the chosen aromatic dicarboxylic acid are pure and dry.
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Polycondensation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic dicarboxylic acid in a suitable polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).
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Addition of Diamine: Slowly add an equimolar amount of bis(aminomethyl)norbornane to the stirred solution at room temperature under a nitrogen atmosphere.
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Polymerization: The reaction mixture is typically stirred at room temperature for several hours to form the poly(amic acid) precursor, resulting in a viscous solution.
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Film Casting and Curing (for Polyamides): The viscous polymer solution can be cast onto a glass plate and heated in a vacuum oven in a stepwise manner (e.g., 80°C, 150°C, 200°C, 250°C) to evaporate the solvent and induce cyclodehydration to form the final polyamide film.
Note: This is a generalized procedure. Specific reaction times, temperatures, and purification methods will vary depending on the specific monomers and desired polymer properties.
Spectroscopic Characterization
The structure and purity of bis(aminomethyl)norbornane and its derivatives are typically confirmed using spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. The complex splitting patterns in the ¹H NMR spectrum are characteristic of the rigid bicyclic system. The chemical shifts and coupling constants can be used to differentiate between the various isomers.
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Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of bis(aminomethyl)norbornane will show characteristic absorption bands for N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aliphatic core, and N-H bending vibrations.
Safety and Handling
Bis(aminomethyl)norbornane is classified as a corrosive substance. It can cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and protective clothing, must be worn when handling this chemical. Work should be conducted in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.
In case of contact, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air. If swallowed, rinse the mouth with water and do not induce vomiting; seek immediate medical attention.
Store bis(aminomethyl)norbornane in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[3]
Conclusion
Bis(aminomethyl)norbornane is a versatile and valuable chemical intermediate with a unique combination of properties derived from its rigid bicyclic structure. Its primary applications lie in the field of high-performance polymers, where it serves as an exceptional curing agent for epoxy resins and a key monomer for synthesizing thermally stable and mechanically robust polyamides and polyimides. Furthermore, its conformationally constrained scaffold is of growing interest in medicinal chemistry and as a platform for the design of chiral ligands for asymmetric catalysis. As the demand for advanced materials with superior thermal and mechanical properties continues to grow, the importance of specialty diamines like bis(aminomethyl)norbornane is expected to increase.
References
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CP Lab Safety. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers), min 97%, 100 grams. Retrieved from [Link]
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001CHEMICAL. (n.d.). CAS No. 56602-77-8, Bis(aminomethyl)norbornane (mixture of isomers). Retrieved from [Link]
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sciedco. (n.d.). Bis(aminomethyl)norbornane (mixture of isomers), Min. 98.0 (T), 500 g. Retrieved from [Link]
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